Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
Industrial Production Methods
Industrial production methods for Hagemann’s ester typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hagemann’s ester can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Hagemann’s ester into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of Hagemann’s ester.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hagemann’s ester is used in a wide range of scientific research applications:
Chemistry: It serves as a key building block in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is used in the synthesis of biologically active molecules, such as fungal hormones.
Medicine: Hagemann’s ester is involved in the development of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hagemann’s ester involves its reactivity as a versatile intermediate in organic synthesis. The compound can undergo various chemical transformations, enabling the formation of complex molecules. Its molecular targets and pathways depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: A closely related compound with similar reactivity and applications.
Methyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Another similar compound with comparable properties.
Uniqueness
Hagemann’s ester is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of a wide range of natural products and industrial chemicals. Its versatility and ease of preparation further enhance its significance in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-9-7-10(13)6-8(3)11(9)12(14)15-5-2/h6,9,11H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKYZCXJMNVELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C=C(C1C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278011 | |
Record name | Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-90-9 | |
Record name | 5421-90-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC5688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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